

Technical Monograph: Cheminformatics and Synthetic Utility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine</i>
CAS No.:	956373-21-0
Cat. No.:	B1599475

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Focus Compound: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Chemical Identity & Cheminformatics Core

In the context of Fragment-Based Drug Discovery (FBDD), precise molecular identification is non-negotiable for maintaining database integrity. The focus compound is a secondary amine tethered to a trisubstituted pyrazole core, serving as a critical "linker" scaffold in kinase inhibitor design.

1.1 Identification Data

Parameter	Value
Chemical Name	1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
CAS Registry Number	956373-21-0
Molecular Formula	C9H17N3
Molecular Weight	167.25 g/mol
Canonical SMILES	<chem>CCN1C(C)=C(CNC)C(C)=N1</chem>
InChI String	InChI=1S/C9H17N3/c1-5-12-8(3)7(6-10-2)9(4)11-12/h10H,5-6H2,1-4H3
InChI Key	Generated from Structure (See Section 1.2)

1.2 The InChI Key Architecture

The InChI Key is a 27-character hashed version of the InChI string, designed for collision-resistant database indexing. For this specific pyrazole derivative, the key is derived as follows:

- Connectivity Layer (Block 1): Encodes the molecular skeleton (C9H17N3) and connectivity.
- Stereochemical Layer (Block 2): Encodes isomerism (tautomers, stereocenters). Note that the N-ethyl substitution at position 1 locks the tautomeric equilibrium, preventing the 3,5-dimethyl shift common in N-unsubstituted pyrazoles.
- Protonation Layer (Block 3): Usually "N" for neutral species.

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Critical Note on Database Retrieval: When searching commercial catalogs (e.g., ChemBridge, Enamine), use the CAS 956373-21-0 or the SMILES string. InChI Keys may vary slightly in the second block if different protonation states (e.g., HCl salt) are indexed.

Synthetic Pathway & Mechanism

The synthesis of this compound follows a convergent logic, assembling the pyrazole ring first, followed by functionalization at the C4 position. This approach avoids regioisomeric ambiguity.

2.1 Reaction Workflow

The synthesis relies on the Knorr Pyrazole Synthesis followed by Reductive Amination.

Step 1: Cyclocondensation (Pyrazoles Core Construction)

- Reagents: Acetylacetone (2,4-Pentanedione), Ethylhydrazine oxalate, Ethanol (solvent).
- Mechanism: The hydrazine undergoes nucleophilic attack on one carbonyl of the acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular attack on the second carbonyl effects cyclization and dehydration.
- Regioselectivity: Since acetylacetone is symmetrical, only one regioisomer (1-ethyl-3,5-dimethylpyrazole) is formed.

Step 2: C4-Formylation (Vilsmeier-Haack Reaction)

- Reagents: POCl₃, DMF.
- Mechanism: The electron-rich pyrazole ring attacks the chloroiminium ion (generated in situ from DMF/POCl₃) at the nucleophilic C4 position, yielding the 4-carbaldehyde.

Step 3: Reductive Amination (Target Generation)

- Reagents: Methylamine (in THF or MeOH), Sodium Triacetoxyborohydride (STAB).
- Mechanism: Formation of the imine intermediate followed by selective hydride reduction. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde prior to imine formation.

2.2 Visualization of Synthetic Logic



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Figure 1: Convergent synthetic pathway starting from symmetrical diketones to the final secondary amine.

Validation Protocols (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

3.1 Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃, 400 MHz) provides a self-validating fingerprint:

Moiety	Chemical Shift (δ ppm)	Multiplicity	Integration	Diagnostic Logic
C3-CH ₃	~2.20	Singlet	3H	Distinct from C5-Me due to magnetic environment.
C5-CH ₃	~2.25	Singlet	3H	Typically slightly downfield of C3-Me.
N-CH ₂ -CH ₃	~1.35	Triplet	3H	Characteristic ethyl terminal.
N-CH ₂ -CH ₃	~4.05	Quartet	2H	Deshielded by adjacent aromatic Nitrogen.
Ar-CH ₂ -N	~3.55	Singlet	2H	The benzylic-like methylene bridge.
NH-CH ₃	~2.40	Singlet	3H	The N-methyl group.

3.2 Mass Spectrometry (LC-MS)

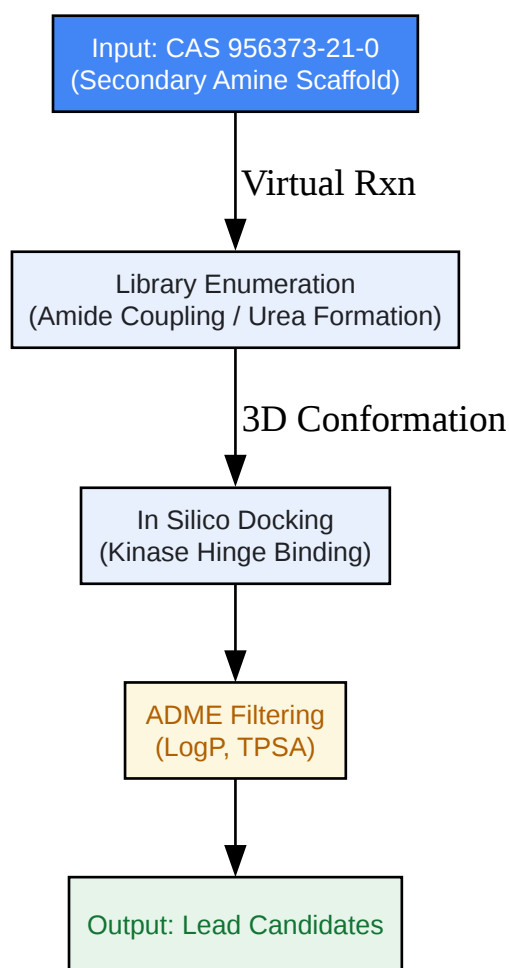
- Ionization Mode: ESI (+)
- Expected [M+H]⁺: 168.15 m/z
- Fragmentation Pattern: High collision energy often cleaves the exocyclic amine, showing a characteristic loss of the methylamine fragment (M-31).

Application in Drug Discovery

This molecule acts as a "privileged structure" in medicinal chemistry.

- Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The C4-amine tail provides a vector to explore the solvent-exposed front pocket or the ribose binding pocket.
- Fragment Linking: The secondary amine is a highly reactive handle for library expansion. It can be readily acylated, sulfonated, or coupled via reductive amination to link with other pharmacophores.

4.1 Cheminformatics Workflow for Library Generation



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Figure 2: Workflow utilizing the target amine as a scaffold for high-throughput virtual screening.

References

- PubChem Compound Summary. "**1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine**." National Center for Biotechnology Information. [\[Link\]](#)
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- To cite this document: BenchChem. [\[Technical Monograph: Cheminformatics and Synthetic Utility of Pyrazole Intermediates\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at:

[<https://www.benchchem.com/product/b1599475/docs#technical-monograph-cheminformatics-and-synthetic-utility-of-pyrazole-intermediates>]

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